molecular formula C11H12N2O3S B1426458 N-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine CAS No. 1352999-79-1

N-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine

Cat. No. B1426458
M. Wt: 252.29 g/mol
InChI Key: DSDRAUGWQHHBJU-UHFFFAOYSA-N
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Description

“N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide” is a compound with the molecular formula C10H10N2O2S and a molecular weight of 222.264 . Another related compound, “N-(6-Methoxy-1,3-benzothiazol-2-yl)butanamide”, has a molecular formula of C12H14N2O2S and an average mass of 250.317 Da .


Synthesis Analysis

A study on the synthesis of new Schiff base derivatives of benzothiazole was found . The derivatives were synthesized through the reaction of 6-methoxy-1,3-benzothiazol-2-amine with various substituted salicylaldehyde .


Molecular Structure Analysis

The molecular structure of “N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide” is available as a 2D Mol file . For “N-(6-Methoxy-1,3-benzothiazol-2-yl)butanamide”, the monoisotopic mass is 250.077591 Da .


Chemical Reactions Analysis

A study on aminothiazole-linked metal chelates provides some insight into the chemical reactions of similar compounds . The study discusses the synthesis of new Schiff base ligands through the reaction of 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide” include a molecular weight of 222.264 . For “N-(6-Methoxy-1,3-benzothiazol-2-yl)butanamide”, the average mass is 250.317 Da .

properties

IUPAC Name

2-[(6-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-13(6-10(14)15)11-12-8-4-3-7(16-2)5-9(8)17-11/h3-5H,6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDRAUGWQHHBJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=NC2=C(S1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401234214
Record name Glycine, N-(6-methoxy-2-benzothiazolyl)-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401234214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine

CAS RN

1352999-79-1
Record name Glycine, N-(6-methoxy-2-benzothiazolyl)-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352999-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-(6-methoxy-2-benzothiazolyl)-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401234214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine
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N-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine
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N-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine
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N-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine
Reactant of Route 5
N-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine
Reactant of Route 6
N-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine

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